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Compound of Interest

Compound Name:
3-Amino-N-propylpropanamide

hydrochloride

CAS No.: 1220029-56-0

Cat. No.: B1395412 Get Quote

Executive Summary
The aminopropanamide scaffold—specifically the 2-amino-3-hydroxypropanamide and 3-

aminopropanamide cores—represents a privileged structure in medicinal chemistry. Unlike

generic peptide mimics, these derivatives exhibit high metabolic stability and specific affinity for

voltage-gated ion channels and oncogenic transcription factors.

This guide focuses on the most pharmacologically validated subclass: Functionalized Amino

Acids (FAAs), exemplified by Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropanamide).

It details their mechanism in modulating Voltage-Gated Sodium Channels (VGSCs), explores

emerging anticancer applications (SALL4 inhibition), and provides validated protocols for

synthesis and electrophysiological characterization.

Part 1: Structural Basis & Medicinal Chemistry
The Pharmacophore
The aminopropanamide core functions as a "bio-isostere" of amino acids but with modified

physicochemical properties that enhance Blood-Brain Barrier (BBB) permeability.
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Chirality: Activity is highly stereospecific. In the Lacosamide series, the (R)-enantiomer

(derived from D-Serine) is the active anticonvulsant, while the (S)-enantiomer often lacks

potency or exhibits different channel kinetics.

The 3-Oxy Site: The ether linkage at the C3 position (e.g., methoxy) is critical. It functions as

a hydrogen bond acceptor but must remain small and non-bulky to fit the hydrophobic pocket

of the VGSC.

The N-Benzyl Moiety: The aromatic ring provides essential

stacking interactions within the receptor site. Substitutions here (e.g., 4'-fluoro) can enhance
potency but often at the cost of solubility.

Structure-Activity Relationship (SAR) Visualization
The following diagram maps the critical "tolerance zones" for the aminopropanamide scaffold

based on extensive FAA research.
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Caption: SAR map of the Lacosamide-type aminopropanamide scaffold. The C3-oxy and N-

benzyl sites are the primary vectors for optimization.

Part 2: Therapeutic Applications[1][2][3][4]
Neurology: Selective Sodium Channel Modulation
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The primary utility of aminopropanamide derivatives is in the treatment of epilepsy and

neuropathic pain. Unlike traditional sodium channel blockers (e.g., Carbamazepine) that block

the fast inactivation state, aminopropanamides selectively enhance Slow Inactivation.

Mechanism: They bind to the channel pore in the slow-inactivated conformation, stabilizing

this state.

Physiological Benefit: This allows the drug to selectively dampen hyper-excitable neurons

(which spend more time in inactivated states) while sparing normal physiological action

potentials. This results in a superior side-effect profile (less cardiac toxicity).

Oncology: SALL4 and HDAC Inhibition
Emerging research identifies aminopropanamide derivatives (and their unsaturated prop-2-

enamide cousins) as inhibitors of SALL4 (Spalt-like transcription factor 4).

Target: SALL4 is an embryonic stem cell factor aberrantly re-expressed in hepatocellular

carcinoma and leukemias.

Action: Derivatives interfere with the recruitment of the Nucleosome Remodeling and

Deacetylase (NuRD) complex, inducing apoptosis in SALL4-high tumor cells.

Part 3: Experimental Protocols
Synthesis: The "D-Serine Route"
This protocol yields (R)-N-benzyl-2-acetamido-3-methoxypropanamide with high enantiomeric

excess (>98% ee).

Reagents:

N-Boc-D-Serine

Methyl iodide (MeI), Silver oxide (Ag2O)

Benzylamine[1][2][3]

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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HOBt (Hydroxybenzotriazole)

TFA (Trifluoroacetic acid)

Acetic Anhydride

Step-by-Step Workflow:

O-Methylation:

Dissolve N-Boc-D-Serine (1.0 eq) in DMF. Add Ag2O (2.0 eq) and MeI (5.0 eq).

Stir at room temperature for 16h. Filter through Celite and concentrate.

Checkpoint: Verify O-methylation via NMR (singlet at ~3.3 ppm).

Amide Coupling:

Dissolve the methylated intermediate in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).

Stir for 30 min at 0°C. Add Benzylamine (1.1 eq) and DIPEA (2.0 eq).

Stir overnight at RT. Wash with 1N HCl and sat. NaHCO3.

Deprotection & Acetylation:

Treat the coupled product with TFA/DCM (1:1) for 2h to remove Boc. Evaporate TFA.

Redissolve in DCM/Pyridine (4:1). Add Acetic Anhydride (1.5 eq).

Stir 2h. Quench with water. Purify via silica gel chromatography (Hexane/EtOAc).

Biological Assay: Whole-Cell Patch Clamp (VGSC Slow
Inactivation)
Objective: Quantify the shift in the voltage-dependence of slow inactivation (

).
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System: CAD cells (Catecholamine A-differentiated) or N1E-115 neuroblastoma cells

expressing NaV1.7/1.8.

Protocol:

Setup: Use borosilicate glass pipettes (resistance 2–4 M

).

Intracellular Solution: 140 mM CsF, 10 mM NaCl, 11 mM EGTA, 10 mM HEPES (pH 7.3).

Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM

HEPES (pH 7.3).

Voltage Protocol:

Hold membrane at -80 mV.

Apply a conditioning prepulse ranging from -120 mV to +10 mV for 10 seconds (critical

duration to induce slow inactivation).

Apply a hyperpolarizing gap (-120 mV, 20 ms) to recover fast-inactivated channels.

Apply a test pulse (0 mV, 10 ms) to measure available current.

Analysis:

Plot normalized current (

) vs. prepulse voltage.

Fit to a Boltzmann equation. A leftward shift (negative hyperpolarization) in

indicates enhancement of slow inactivation.

Part 4: Data & Visualization
Comparative Potency Data
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The following table summarizes the anticonvulsant activity of key aminopropanamide

derivatives in the Maximal Electroshock (MES) seizure model (Mice, i.p.).

Compound
ID

R-Group
(C3)

R'-Group
(N-Benzyl)

ED50 (MES)
[mg/kg]

Toxicity
(TD50)

Mechanism

Lacosamide -OCH3 -H 4.5 >300
Slow

Inactivation

Derivative A -OCH2CH3 -H 12.8 >100 Mixed

Derivative B -OCH3 4'-Fluoro 3.2 250
Slow

Inactivation

Derivative C -Benzyl -H >30 (Inactive) N/A Steric Clash

Safinamide*
(Alpha-

amino)
3'-Fluoro 8.0 >400 Na+ / MAO-B

*Safinamide is included as a reference alpha-aminoamide.[4]

Mechanism of Action Diagram
The diagram below illustrates the kinetic transition modulated by aminopropanamide

derivatives.
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Caption: Kinetic state diagram of VGSCs. Aminopropanamides selectively stabilize the "Slow

Inactivated" state.

Part 5: Future Outlook
The aminopropanamide scaffold is evolving beyond epilepsy.

Multimodal Agents: "Chimeric" molecules combining the aminopropanamide headgroup with

MAO-B inhibitory tails (like Safinamide) are showing promise for Parkinson's disease.

Pain Management: Specific targeting of NaV1.7 using 4'-aryl substituted derivatives offers a

non-opioid route for chronic pain.

Personalized Oncology: SALL4-targeting derivatives may become companion

diagnostics/therapeutics for patients with aggressive hepatocellular carcinoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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